molecular formula C19H28N6O B6437733 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2548997-36-8

4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

Número de catálogo: B6437733
Número CAS: 2548997-36-8
Peso molecular: 356.5 g/mol
Clave InChI: KFQHYGVYAGKIFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-linked 3,5-dimethyl-1,2-oxazole group, a methyl group at position 2, and a pyrrolidine moiety at position 4. This structure combines multiple pharmacophoric elements: the pyrimidine ring serves as a scaffold for hydrogen bonding, the piperazine-oxazole group enhances solubility and bioavailability, and the pyrrolidine substituent may influence steric interactions and receptor binding .

Propiedades

IUPAC Name

3,5-dimethyl-4-[[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-14-17(15(2)26-22-14)13-23-8-10-25(11-9-23)19-12-18(20-16(3)21-19)24-6-4-5-7-24/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQHYGVYAGKIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

BK78942 ()

A structurally analogous compound, 2-cyclopropyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (BK78942), shares the 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl group but differs in the pyrimidine substituents:

  • Position 2 : Cyclopropyl vs. methyl in the target compound.
  • Position 6 : Trifluoromethyl vs. pyrrolidin-1-yl.
    The trifluoromethyl group in BK78942 enhances electronegativity and metabolic stability, whereas the pyrrolidine in the target compound may improve solubility and conformational flexibility .

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) feature fused pyrazole-pyrimidine systems. These analogs exhibit distinct electronic profiles due to the imino group and fused ring structure, which may confer higher rigidity compared to the target compound’s single pyrimidine core .

Heterocyclic Core Modifications

Thieno[3,2-d]pyrimidines ()

Thieno[3,2-d]pyrimidine derivatives (e.g., EP 2 402 347 A1) replace the pyrimidine core with a thienopyrimidine system.

Pyrazolo-Triazolopyrimidines ()

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) demonstrate isomerization under reaction conditions, highlighting stability challenges absent in the target compound’s simpler oxazole-piperazine-pyrimidine architecture .

Functional Group Impact

Pyrrolidin-1-yl vs. Trifluoromethyl ( vs. Target)

  • Pyrrolidin-1-yl : Introduces basicity (pKa ~10), enabling salt formation and improved aqueous solubility.
  • Trifluoromethyl : Increases lipophilicity (logP +0.5–1.0) and resistance to oxidative metabolism .

Piperazine Linker Modifications ()

In EP 2 402 347 A1, the piperazine group is coupled to a thienopyrimidine core via a methylene bridge, similar to the target compound.

Comparative Data Table

Compound Name / ID Core Structure Position 2 Position 6 Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrimidine Methyl Pyrrolidin-1-yl Piperazine-oxazole ~380 (estimated)
BK78942 () Pyrimidine Cyclopropyl Trifluoromethyl Piperazine-oxazole 381.40
EP 2 402 347 A1 () Thienopyrimidine Morpholino Indazolyl Piperazine-morpholino 519.3
Compound 2 () Pyrazolo-pyrimidine Imino p-Tolyl Pyrazole-imino Not reported

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.